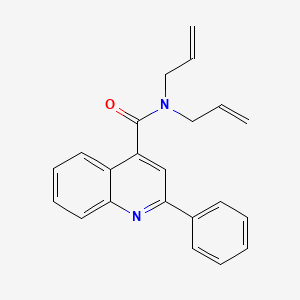![molecular formula C19H21N3O3S B5563322 3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)
3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of benzamides and their derivatives, including oxadiazole-thienyl compounds, is significant due to their diverse biological activities and potential applications in medicinal chemistry. The introduction of specific functional groups, like the 1,2,4-oxadiazol ring and thienyl moiety, into benzamide structures has been shown to enhance these activities, making them subjects of interest for synthesis and biological evaluation.
Synthesis Analysis
Synthesis of benzamide derivatives often involves condensation reactions, cyclocondensation, or three-component reactions that introduce various substituents, aiming to explore the impact of these groups on biological activity and chemical properties. For instance, cyclocondensation of 2-hydroxy benzamides with thioglycolic acid yields thiazolidin-benzamides, a process that might share mechanistic similarities with the synthesis of the target compound (Patel & Patel, 2010).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those incorporating oxadiazole and thienyl groups, is crucial for understanding their chemical behavior and interaction with biological targets. Crystal structure analysis through X-ray diffraction provides insights into the molecular conformation, which is essential for the design of compounds with desired biological activities. Such structural analyses underscore the significance of non-covalent interactions, like hydrogen bonding and π-π stacking, in stabilizing the molecular structure and influencing its biological interactions (Sharma et al., 2016).
科学的研究の応用
Anticancer Activity
Research on substituted benzamides and oxadiazoles has shown promising anticancer properties. A study by Ravinaik et al. (2021) on a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).
Antifungal Agents
Compounds featuring oxadiazole and benzamide groups have also been investigated for their potential as antifungal agents. Narayana et al. (2004) synthesized new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives, which were screened for antifungal activity. This research indicates the versatility of these compounds in developing treatments against fungal infections (Narayana et al., 2004).
Alzheimer's Disease
A notable application of benzamide derivatives is in the treatment of Alzheimer's disease. Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound decreased the level of phosphorylated tau proteins and their aggregation, demonstrating potential as a treatment for Alzheimer's disease (Lee et al., 2018).
Synthetic Methods and Chemical Properties
Research on the synthesis and chemical properties of related compounds provides foundational knowledge for the manipulation and application of similar chemical structures. The work by Sams and Lau (1999) on the solid-phase synthesis of 1,2,4-oxadiazoles presents methodologies that could be relevant for synthesizing compounds like 3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide, offering insights into potential synthetic routes and modifications (Sams & Lau, 1999).
特性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-19(2,24)9-8-13-5-3-6-14(11-13)17(23)20-12-16-21-18(25-22-16)15-7-4-10-26-15/h3-7,10-11,24H,8-9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLOXOROPZDITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NOC(=N2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5563245.png)
![N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5563248.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5563252.png)
![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)

![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)
![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide](/img/structure/B5563297.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)
![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)

